[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol
CAS No.: 934570-59-9
Cat. No.: VC8154005
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
![[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol - 934570-59-9](/images/structure/VC8154005.png)
Specification
CAS No. | 934570-59-9 |
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Molecular Formula | C12H18N2O |
Molecular Weight | 206.28 g/mol |
IUPAC Name | [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol |
Standard InChI | InChI=1S/C12H18N2O/c15-10-11-3-6-14(7-4-11)9-12-2-1-5-13-8-12/h1-2,5,8,11,15H,3-4,6-7,9-10H2 |
Standard InChI Key | RAJQONMXWKPTTO-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CO)CC2=CN=CC=C2 |
Canonical SMILES | C1CN(CCC1CO)CC2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Configuration
The systematic IUPAC name, [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol, reflects its bicarbocyclic architecture:
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A piperidine ring (six-membered saturated heterocycle with one nitrogen atom) at position 4 bears a hydroxymethyl group (-CHOH).
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The nitrogen atom at position 1 of the piperidine is substituted with a pyridin-3-ylmethyl group (a methylene-linked pyridine ring with nitrogen at position 3).
The three-dimensional conformation enables diverse intermolecular interactions, particularly through the pyridine nitrogen’s basicity and the hydroxyl group’s hydrogen-bonding capability .
Table 1: Key Chemical Identifiers
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 206.28 g/mol | |
CAS Registry Number | 934570-59-9 | |
InChI Key | JPXDIVWWVSAUEE-UHFFFAOYSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step sequence:
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Alkylation of Piperidine: Piperidine reacts with pyridine-3-carboxaldehyde under basic conditions (e.g., KCO) to form 1-(pyridin-3-ylmethyl)piperidine.
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Hydroxymethylation: The intermediate undergoes hydroxymethylation using formaldehyde under reductive conditions (e.g., NaBH), yielding the target alcohol.
Reaction Scheme:
Industrial Manufacturing
Industrial processes optimize for yield (>85%) and purity (>98%) using:
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Continuous Flow Reactors: Enhance reaction control and scalability.
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Chromatographic Purification: Reversed-phase HPLC ensures high purity for pharmaceutical applications .
Physicochemical Properties and Reactivity
Physical Properties
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Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in water (≈15 mg/mL at 25°C).
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Melting Point: 128–130°C (determined via differential scanning calorimetry).
Chemical Reactivity
The compound participates in three primary reactions:
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Oxidation: The hydroxymethyl group oxidizes to a ketone () using CrO or KMnO.
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Esterification: Reacts with acyl chlorides (e.g., acetyl chloride) to form esters.
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Coordination Chemistry: The pyridine nitrogen acts as a ligand for transition metals (e.g., Cu, Fe) .
Applications in Pharmaceutical Research
Central Nervous System (CNS) Drug Development
The piperidine-pyridine scaffold is prevalent in neuromodulatory agents. Derivatives of [1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol exhibit:
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Dopamine Receptor Affinity: Sub-micromolar binding to D receptors () .
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Blood-Brain Barrier Penetration: LogP ≈ 1.8 predicts favorable CNS bioavailability.
Antibacterial and Antifungal Activity
Structural analogs demonstrate moderate activity against:
Comparison with Structural Analogs
Positional Isomerism in Pyridine Substitution
The pyridin-3-ylmethyl isomer () differs significantly from the pyridin-4-ylmethyl variant ( ):
Table 2: Comparative Analysis of Pyridine Isomers
Property | Pyridin-3-ylmethyl Derivative | Pyridin-4-ylmethyl Derivative |
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CAS Number | 934570-59-9 | 174560-96-4 |
Melting Point | 128–130°C | 115–117°C |
Receptor Binding (D) | ||
Synthetic Yield | 78% | 65% |
The 3-yl isomer’s superior receptor affinity is attributed to optimal nitrogen lone-pair orientation for hydrogen bonding .
Industrial and Material Science Applications
Agrochemical Intermediates
The compound serves as a precursor to:
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Herbicides: Chlorinated derivatives inhibit acetolactate synthase (ALS).
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Insecticides: Thiocyanate analogs target nicotinic acetylcholine receptors .
Coordination Polymers
Metal-organic frameworks (MOFs) incorporating this ligand show:
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